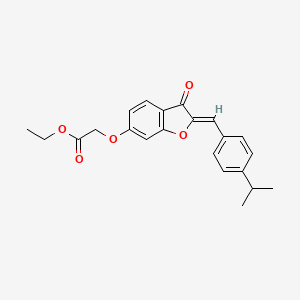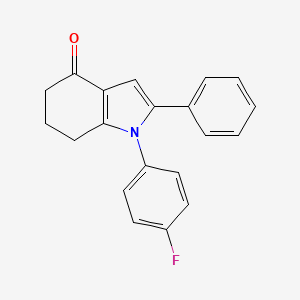
1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as FPTI, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Crystal Engineering and Molecular Interactions
Crystal Engineering via C-H...F and C-H...π Interactions : The crystal structures of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole and its derivatives have been studied to understand the role of organic fluorine in crystal engineering. These studies reveal how molecules pack in the crystal structure via weak C-H...F and C-H...π interactions, which are crucial for designing materials with specific crystallographic properties (Choudhury, Nagarajan, & Row, 2004).
Fluorination and Chemical Synthesis
Discovery of Novel Fluorinating Agents : Research into fluorinating agents has highlighted the synthesis, properties, and reactivity of phenylsulfur trifluorides. These compounds, including variants substituted with fluorine, have shown high thermal stability and resistance to hydrolysis, alongside diverse fluorination capabilities. This makes them valuable for applications in drug discovery and organic synthesis (Umemoto, Singh, Xu, & Saito, 2010).
Molecular Electronics and Photonics
Fluorescent pH Probes for Intracellular Imaging : Derivatives of 1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one have been utilized to create ratiometric fluorescent pH probes. These probes exhibit favorable optical properties for strong-acidity pH detection within living cells, providing a tool for monitoring cellular processes and environments (Ming Nan, Weifen Niu, et al., 2015).
Mecanismo De Acción
The indole nucleus binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRYBUREPTZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

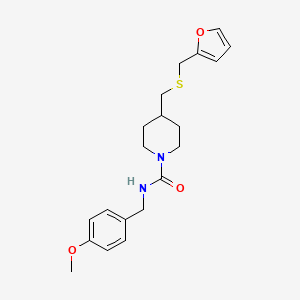
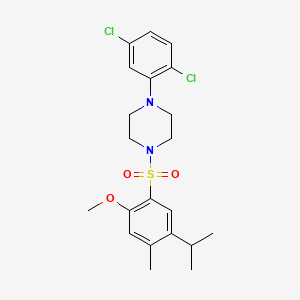
![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)
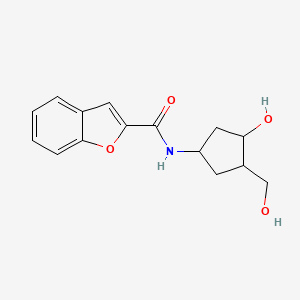
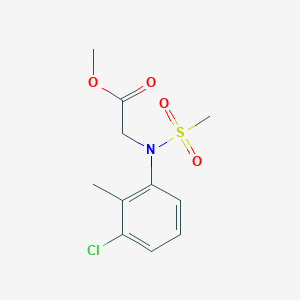
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2725713.png)
![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)
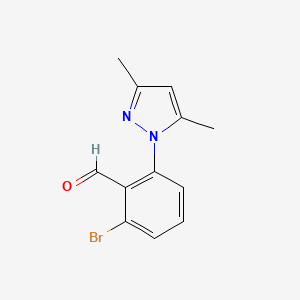
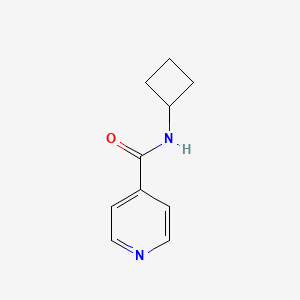
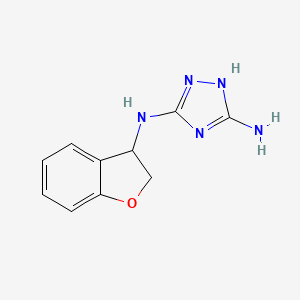
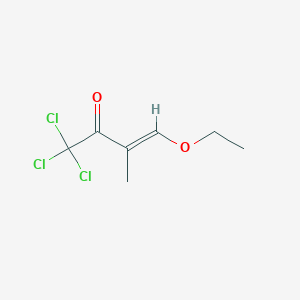
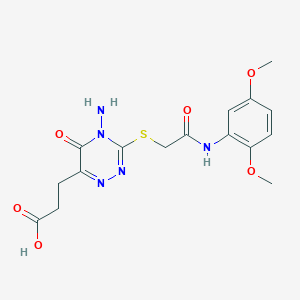
![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)
